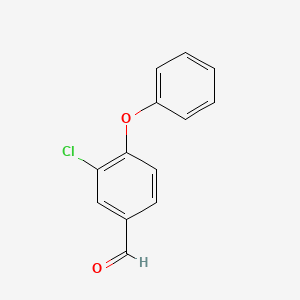

3-Chloro-4-phenoxybenzaldehyde

Description

Properties

IUPAC Name |

3-chloro-4-phenoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIXZSUOXQTASV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305326 | |

| Record name | 3-Chloro-4-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184229-19-4 | |

| Record name | 3-Chloro-4-phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184229-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis typically follows a three-step sequence:

-

Protection of the aldehyde group (e.g., acetal formation with ethylene glycol).

-

Etherification via copper-catalyzed coupling between the halogenated benzaldehyde acetal and phenol.

Example Protocol (adapted from CN101337868A):

-

Condensation : 3-Chlorobenzaldehyde (1 mol) reacts with ethylene glycol (1.2–4 mol) in toluene with tosic acid (0.5–1 wt%) at 60–140°C for 6–12 hours.

-

Etherification : The resulting acetal reacts with phenol (1.1–2.5 mol) in the presence of NaOH (1.2–2.5 mol) and CuCl (0.01–0.15 mol) at 120–190°C for 2–8 hours.

-

Hydrolysis : The etherified product is treated with HCl (0.5–2.0 mol) in toluene/water at 50–100°C for 8–15 hours.

Key Parameters :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst (CuCl) | 0.01–0.15 mol | Maximizes coupling efficiency |

| Temperature | 140–160°C | Balances reaction rate and side reactions |

| Solvent | Toluene/NMP | Enhances miscibility and heat transfer |

Yields exceeding 85% are achievable with careful control of stoichiometry and catalyst loading.

Nucleophilic Aromatic Substitution (NAS)

NAS leverages electron-deficient aryl halides reacting with phenoxide ions. This method is advantageous for regioselective synthesis but requires activating groups (e.g., nitro, carbonyl) adjacent to the halogen.

Protocol from Chlorinated Benzaldehyde Derivatives

A modified approach from CN101423460A involves:

-

Reacting 3-chloro-4-fluorobenzaldehyde with sodium phenolate in N,N-dimethylacetamide (DMAc) at 160–170°C.

-

Using CuCl (0.5–2.5 wt%) to accelerate the coupling.

-

Distilling the product under reduced pressure (5–6 mmHg) to isolate 3-chloro-4-phenoxybenzaldehyde.

Optimization Insights :

-

Solvent Choice : DMAc outperforms toluene due to better stabilization of the phenoxide intermediate.

-

Base : NaOH generates phenolate in situ, but K₂CO₃ reduces side reactions in sensitive substrates.

Oxidative Cross-Coupling with Arylboronic Acids

A novel method from the Royal Society of Chemistry employs copper-catalyzed oxidative coupling between nitroarenes and arylboronic acids. While originally developed for nitrobenzaldehyde derivatives, this approach is adaptable to chlorinated analogs.

Reaction Conditions and Adaptability

-

Catalyst : Cu(OAc)₂ (5 mol%) with Cs₂CO₃ in DMF at 100°C.

-

Oxidant : Oxone ensures catalytic turnover.

-

Substrate Scope : 3-Chloro-4-nitrobenzaldehyde couples with phenylboronic acid to yield 3-chloro-4-phenoxybenzaldehyde.

Advantages :

-

Avoids pre-protection of the aldehyde group.

-

Tolerates electron-withdrawing groups (e.g., Cl, NO₂).

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Solvent |

|---|---|---|---|---|

| Ullmann Coupling | 85–90 | 140–190 | CuCl/Cu powder | Toluene/DMAc |

| NAS | 80–85 | 160–170 | CuCl | DMAc |

| Oxidative Coupling | 65–70 | 100 | Cu(OAc)₂ | DMF |

Catalyst Efficiency : Copper(I) salts (CuCl) show superior activity in Ullmann and NAS routes due to enhanced oxidative addition kinetics.

Solvent Impact : Polar aprotic solvents (DMAc, DMF) improve phenolate solubility but complicate product isolation compared to toluene.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-phenoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 3-Chloro-4-phenoxybenzoic acid.

Reduction: 3-Chloro-4-phenoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-phenoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

Medicine: Research has explored its potential as a precursor for the synthesis of compounds with anti-tumor and anti-inflammatory properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-4-phenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of this compound have been investigated for their ability to inhibit certain enzymes involved in disease pathways, thereby modulating biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 3-Chloro-4-phenoxybenzaldehyde with structurally related benzaldehyde derivatives:

¹Assumed based on structural analogy; phenoxy group inferred from synthesis methods in .

Key Observations:

- Substituent Impact: The phenoxy group in 3-Chloro-4-phenoxybenzaldehyde enhances steric bulk and electron withdrawal compared to phenyl or hydroxyl groups, influencing reactivity in nucleophilic additions or cross-coupling reactions .

- Applications: Phenoxy-substituted benzaldehydes are prevalent in drug synthesis, e.g., as intermediates for anti-inflammatory or antiviral agents .

Biological Activity

3-Chloro-4-phenoxybenzaldehyde is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

3-Chloro-4-phenoxybenzaldehyde is characterized by the presence of a chloro group at the meta position and a phenoxy group at the para position relative to the aldehyde functional group. This structure contributes to its unique pharmacological properties.

The biological activities of 3-chloro-4-phenoxybenzaldehyde can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, including those involved in viral replication, such as NS5B polymerase. In studies, it demonstrated IC50 values indicating effective inhibition, suggesting its role in antiviral therapies .

- Antimicrobial Activity : Research indicates that 3-chloro-4-phenoxybenzaldehyde exhibits antimicrobial properties against a range of pathogens. Its minimum inhibitory concentrations (MICs) have been evaluated, showing effectiveness against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 3-chloro-4-phenoxybenzaldehyde:

Case Studies and Research Findings

- Antiviral Activity : A study focused on the synthesis of phenoxy-substituted benzaldehydes found that 3-chloro-4-phenoxybenzaldehyde significantly enhanced NS5B inhibitory activity when compared to its analogs. The introduction of the chloro substituent was crucial for improving potency .

- Antimicrobial Efficacy : In vitro evaluations revealed that this compound displayed substantial antibacterial activity against various pathogens, with specific MIC values indicating its potential use in treating infections caused by resistant strains .

- Cytotoxicity Assessment : The cytotoxic effects were assessed using Vero cells, demonstrating reasonable safety profiles at lower concentrations while maintaining effective antimicrobial properties .

Q & A

Q. What are the primary synthetic routes for preparing 3-Chloro-4-phenoxybenzaldehyde, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, substituting a halogen (e.g., Cl) at the 3-position of 4-phenoxybenzaldehyde with a chloro group via electrophilic chlorination (e.g., using SOCl₂ or PCl₅ under controlled temperatures) . Optimization may include:

- Catalyst selection : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling if aryl halides are involved).

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in substitution reactions.

Purity is typically verified via HPLC (>98% purity threshold) .

Q. How can researchers characterize the electronic effects of substituents on the reactivity of 3-Chloro-4-phenoxybenzaldehyde?

- Methodological Answer : Computational tools (DFT calculations) and spectroscopic methods are employed:

- NMR analysis : Compare chemical shifts of the aldehyde proton (¹H NMR) and aromatic carbons (¹³C NMR) to assess electron-withdrawing effects of Cl and phenoxy groups .

- Hammett constants : Use σ values for Cl (σₚ≈0.23) and OPh (σₚ≈-0.32) to predict regioselectivity in further functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for derivatives of 3-Chloro-4-phenoxybenzaldehyde?

- Methodological Answer : Discrepancies often arise from structural analogs or assay variability. To address this:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F or adjusting phenoxy substitution) and compare bioactivity profiles .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference inhibitors) to minimize variability .

- Meta-analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed journals to identify trends .

Q. How can researchers design experiments to study the compound’s potential as a photoactive intermediate in materials science?

- Methodological Answer : Focus on its π-conjugated system and electron-deficient aromatic rings:

- Photophysical analysis : Measure UV-Vis absorption (λmax ~280–320 nm) and fluorescence quenching in varying solvents .

- Electrochemical studies : Cyclic voltammetry to determine redox potentials (e.g., E₁/2 for aldehyde reduction) .

- Application testing : Incorporate into organic semiconductors or metal-organic frameworks (MOFs) and assess charge-transfer efficiency .

Q. What are the key challenges in scaling up the synthesis of 3-Chloro-4-phenoxybenzaldehyde for preclinical studies?

- Methodological Answer : Scaling introduces issues like heat dissipation and impurity control. Solutions include:

- Flow chemistry : Continuous reactors improve temperature control and reduce batch variability .

- Quality control : Implement in-line FTIR or GC-MS for real-time monitoring of intermediates .

- Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >99% purity .

Analytical and Data-Driven Questions

Q. How can computational modeling predict the metabolic stability of 3-Chloro-4-phenoxybenzaldehyde derivatives?

- Methodological Answer : Tools like ADMET Predictor or Schrödinger’s QikProp assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.